1-phenethyl-1H-imidazole
Overview
Description
1-phenethyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen-Bonding Networks for Charge Transport : Imidazole forms hydrogen-bonding networks in break-junction experiments, allowing efficient charge transport and potentially enabling dynamic junctions based on supramolecular interactions (Wu et al., 2019).
Biomedical Nanotechnologies : The bioactive fluorophore imidazole adsorbs strongly onto ZnO nanocrystals, potentially lowering HOMO and LUMO energy levels, which could benefit biomedical nanotechnologies (Jayabharathi et al., 2015).
Antimicrobial Drug Discovery : Certain derivatives of 1-phenethyl-1H-imidazole demonstrate antimycotic properties against dermatophytes, yeasts, and gram-positive bacteria, making them potential candidates in antimicrobial drug discovery (Heeres et al., 1976).
Fuel Cell Membranes : Imidazole and its derivatives in polybenzimidazole-phosphoric acid electrolyte improve conductivity in fuel cell membranes, indicating potential applications in energy technology (Schechter & Savinell, 2002).
Corrosion Inhibition : Imidazole-based molecules exhibit promising corrosion inhibition efficiency for metals in acidic environments, suggesting eco-friendly applications in material science (Hajjaji et al., 2021).
Medicinal Chemistry : Imidazole-based compounds display a broad range of bioactivities, making them promising candidates for various medicinal uses, including diagnostic applications (Zhang et al., 2014).
Chemical Education : Imidazole is used as a pH probe in general chemistry classes, serving as an effective method for determining the pH of unknown solutions (Hagan et al., 2007).
Synthesis and Characterization : Imidazole derivatives are synthesized and characterized for various applications, including improved absorption and emission properties in materials science (Mohan et al., 2017).
Mechanism of Action
Target of Action
1-Phenethyl-1H-imidazole is a complex molecule that interacts with multiple targets. The primary targets include various enzymes such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, adenylate kinase 2, mitochondrial, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biochemical processes, including energy production, protein synthesis, and cellular signaling.
Mode of Action
The interaction of this compound with its targets leads to a series of biochemical changes. For instance, it can inhibit or enhance the activity of the target enzymes, leading to alterations in the metabolic pathways they are involved in . The exact mode of action can vary depending on the specific target and the cellular context.
Biochemical Pathways
This compound affects several biochemical pathways. For example, it can influence the biosynthesis of histidine and purines . The imidazole group in histidine acts as a catalytic moiety, allowing it to act as an acid or a base. On the other hand, the de novo biosynthesis of purines starts with an activated ribose, and all the successive intermediates are ribotides .
Pharmacokinetics
It is known that similar compounds, such as etomidate, are potent, short-acting, and safe intravenous hypnotics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds significantly impact their bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. These effects can range from changes in enzyme activity and metabolic pathways to alterations in cellular signaling . The specific effects depend on the cellular context and the particular targets involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific cellular context. For instance, the synthesis of this compound involves specific conditions and reagents .
Future Directions
Imidazole and its derivatives, including 1-phenethyl-1H-imidazole, have been the focus of many research studies due to their wide range of chemical and biological properties . They have potential applications in various fields, including medicinal chemistry, where they are being explored for their potential as anticancer agents .
Biochemical Analysis
Biochemical Properties
1-Phenethyl-1H-imidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been shown to act as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound interacts with other biomolecules through hydrogen bonds, van der Waals forces, and hydrophobic interactions, which facilitate its binding to target sites .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, its inhibition of nitric oxide synthase results in decreased production of nitric oxide, which can influence various physiological responses . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria can impact cellular energy production and apoptosis . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
1-(2-phenylethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-11(5-3-1)6-8-13-9-7-12-10-13/h1-5,7,9-10H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSENHTOBLYRWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436861 | |
Record name | 1-phenethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49823-14-5 | |
Record name | 1-phenethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenethylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-phenethyl-1H-imidazole in the synthesis of alcaftadine?
A1: this compound serves as a crucial building block in the synthesis of alcaftadine. [, ] It reacts with N-methyl-4-piperidine carboxylate or N-methyl-4-piperidine formyl chloride hydrochloride under alkaline conditions to form a key intermediate, [4-(1-methylpiperidine)][2-(this compound-)]-methanone. This intermediate is further processed to yield the final alcaftadine molecule. [, ]
Q2: What are the advantages of the synthetic routes employing this compound for alcaftadine production?
A2: The utilization of this compound in alcaftadine synthesis offers several advantages:
- Simplified Synthesis: The reaction pathway using this intermediate streamlines the overall synthesis of alcaftadine, making it more efficient. [, ]
- Reduced Environmental Impact: This approach minimizes waste generation compared to alternative methods, contributing to a greener production process. []
- Cost-Effectiveness: The readily available and affordable nature of the starting materials and reagents used in these synthetic routes makes the production of alcaftadine more economical. []
- High Yield: The reactions involving this compound typically result in high yields of the desired alcaftadine intermediate, enhancing the overall efficiency of the synthesis. [, ]
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